Receptor Binding Affinity and Selectivity: Tirofiban Exhibits Sub-Nanomolar GP IIb/IIIa Potency with High Selectivity vs. αvβ3 Integrin
Tirofiban demonstrates a binding affinity (EC50) of approximately 24 nmol/L for platelet GP IIb/IIIa and inhibits ADP-induced platelet aggregation with an IC50 ranging from 9-37 nM, depending on the assay [1][2]. Crucially, its selectivity for GP IIb/IIIa is high, with inhibition of αvβ3 vitronectin receptor-mediated adhesion occurring only at concentrations exceeding 10,000-fold the IC50 for platelet aggregation (IC50 for vitronectin adhesion = 62 µmol/L) . In comparison, a vendor datasheet for eptifibatide reports an IC50 of 140 nM for platelet aggregation .
| Evidence Dimension | GP IIb/IIIa Binding Affinity & Platelet Aggregation Inhibition |
|---|---|
| Target Compound Data | GP IIb/IIIa EC50 = 24 nmol/L; Aggregation IC50 = 9-37 nM; αvβ3 IC50 = 62 µmol/L |
| Comparator Or Baseline | Eptifibatide: Aggregation IC50 = 140 nM (vendor datasheet) |
| Quantified Difference | Tirofiban IC50 (9-37 nM) is 3.8-15.6-fold lower (more potent) than eptifibatide IC50 (140 nM). Selectivity index for GPIIb/IIIa vs. αvβ3 is >10,000-fold for tirofiban. |
| Conditions | Binding assays: Radioligand binding, purified GP IIb/IIIa. Aggregation assays: ADP-induced platelet aggregation in gel-filtered platelets or turbidimetric aggregometry. |
Why This Matters
This high potency and selectivity profile allows for effective platelet inhibition at low concentrations with reduced potential for off-target effects on other integrins, a key differentiator for research requiring precise GP IIb/IIIa modulation.
- [1] Hantgan RR, et al. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure. Thromb Haemost. 2002 May;87(5):910-7. View Source
- [2] Tirofiban (hydrochloride hydrate) Datasheet. Bertin Bioreagent, CAT N°: 23392. View Source
